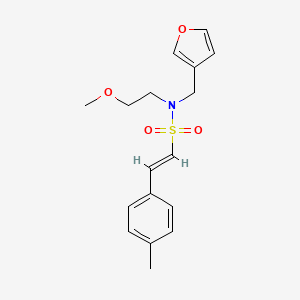
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound that features a furan ring, a methoxyethyl group, and a p-tolyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide typically involves a multi-step process:
Formation of the Ethenesulfonamide Backbone: This step involves the reaction of p-toluenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Introduction of the Furan-3-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the furan-3-ylmethyl halide reacts with the sulfonamide.
Addition of the 2-Methoxyethyl Group: This step involves the alkylation of the sulfonamide with 2-methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typical reagents.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated or arylated sulfonamides.
Scientific Research Applications
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and sulfonamide group are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethanesulfonamide: Similar structure but lacks the double bond in the ethenesulfonamide backbone.
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethynesulfonamide: Contains a triple bond instead of a double bond.
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)propanesulfonamide: Has an additional carbon in the backbone.
Uniqueness
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide is unique due to the presence of the ethenesulfonamide backbone, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-15-3-5-16(6-4-15)8-12-23(19,20)18(9-11-21-2)13-17-7-10-22-14-17/h3-8,10,12,14H,9,11,13H2,1-2H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZMCFTOIDHHI-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
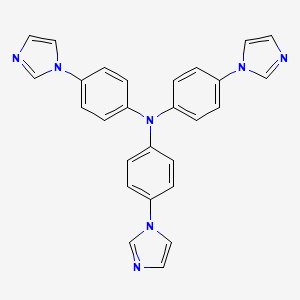
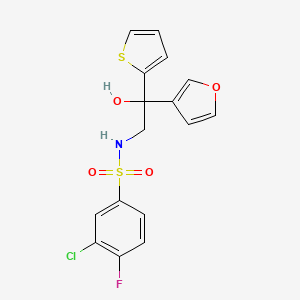
![N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2395759.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2395762.png)

![prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2395765.png)
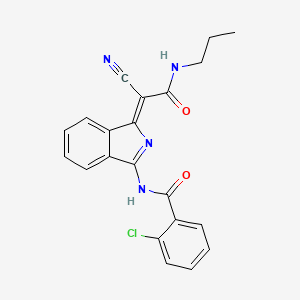
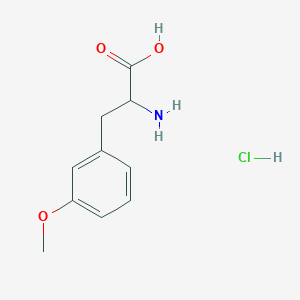
![Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2395770.png)
![1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride](/img/structure/B2395771.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2395772.png)
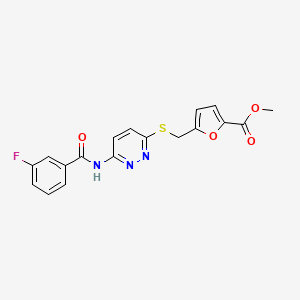
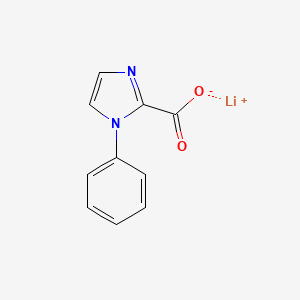
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2395777.png)
